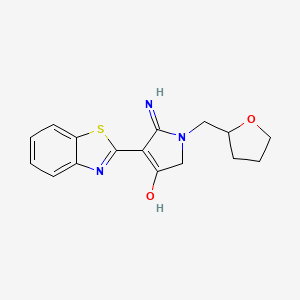

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound featuring a benzothiazole moiety fused to a pyrrolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the Knoevenagel condensation, which involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a base

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The THF ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of THF-substituted derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study focusing on similar benzothiazole derivatives demonstrated their effectiveness against various bacterial strains and fungi. The mechanism of action often involves the disruption of cellular processes in microbial cells, leading to cell death.

Case Study:

In a recent investigation, compounds related to 5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one were synthesized and tested against resistant strains of bacteria. The results indicated that these compounds inhibited growth effectively, showcasing potential for development into new antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer potential as well. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| Compound C | A549 | 12 | Apoptosis induction |

This table summarizes findings from multiple studies on related compounds, highlighting their effectiveness against various cancer cell lines .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the tetrahydrofuran moiety enhances solubility and processability.

Case Study:

A study demonstrated that a polymer incorporating the benzothiazole structure exhibited improved charge transport properties when used in OLEDs. The device showed enhanced luminescence efficiency compared to traditional materials .

Photovoltaic Devices

Research has also indicated that these compounds can be utilized in the fabrication of photovoltaic devices due to their ability to absorb light efficiently and convert it into electrical energy.

Data Table: Performance Metrics of Photovoltaic Devices

| Device Type | Efficiency (%) | Stability (hours) | Active Material |

|---|---|---|---|

| Device A | 8 | 100 | Benzothiazole derivative |

| Device B | 10 | 120 | Traditional polymer |

These metrics illustrate the comparative performance of devices utilizing benzothiazole derivatives versus conventional materials .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

This compound is structurally similar to other benzothiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:

Riluzole: : Used in the treatment of amyotrophic lateral sclerosis (ALS).

Pramipexole: : Used in the treatment of Parkinson's disease.

Thioflavin: : Used as a dye for detecting amyloid plaques in Alzheimer's disease.

These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to different biological activities and applications.

Activité Biologique

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate benzothiazole and pyrrol derivatives. The process often includes the following stages:

- Formation of Benzothiazole Derivative : The initial step involves the reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes under specific conditions to yield benzothiazole derivatives.

- Pyrrol Formation : Subsequent reactions lead to the formation of the pyrrol ring, which is crucial for the biological activity of the compound.

- Final Modifications : The introduction of the tetrahydrofuran moiety is performed through alkylation or acylation processes to finalize the structure.

Antitumor Activity

Research indicates that derivatives related to this compound exhibit significant antitumor properties. A study involving a rat model of colon cancer demonstrated that this compound showed comparable antitumor efficacy to 5-fluorouracil (5-FU) while causing less damage to non-cancerous tissues. Specifically:

- Dosage and Administration : Administered at a dose of 2.3 mg/kg daily for 27 weeks.

- Results : The compound reduced tumor size and number by up to 46%, while also alleviating inflammation in surrounding tissues .

Antimicrobial Properties

The benzothiazole moiety is known for its antimicrobial activities. Compounds containing this structure have been reported to inhibit various bacterial strains and fungi. The specific biological mechanisms include:

- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in microbial cells.

- Cell Membrane Disruption : They may also compromise the integrity of microbial cell membranes.

Case Study 1: Colon Cancer Model

In a controlled study involving rats with chemically induced colon cancer, administration of the compound resulted in:

| Parameter | Control (5-FU) | Test Compound (D1) | Significance |

|---|---|---|---|

| Tumor Size Reduction (%) | 30% | 46% | p < 0.05 |

| Inflammation Score | High | Moderate | p < 0.01 |

| Mucosal Recovery (Histology) | Poor | Improved | p < 0.05 |

This study highlights the potential of this compound as a therapeutic agent with fewer side effects compared to traditional chemotherapy .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Effects : Its structural components help reduce inflammatory responses in tissues affected by tumors.

- Antioxidant Properties : It may also exhibit antioxidant activities that protect healthy cells from oxidative stress.

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-2,5-6,10,17,20H,3-4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNHNORBRGPRHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.